

# Application Note & Protocols: Stable Isotope Tracing of 3-Hydroxybutyrate Metabolism In Vivo

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

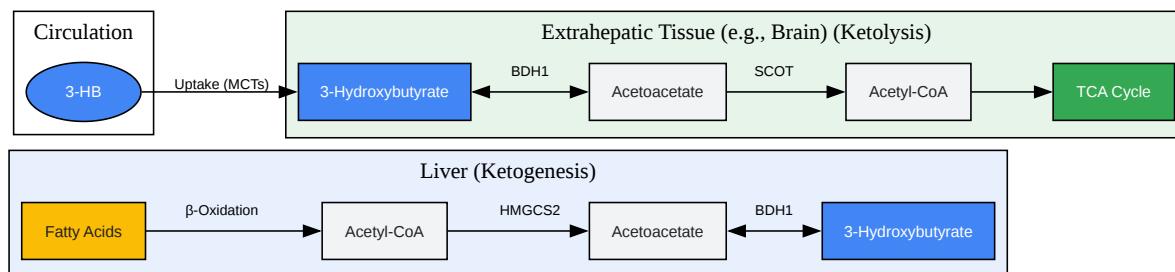
Compound Name: *3-Hydroxybutyric Acid*

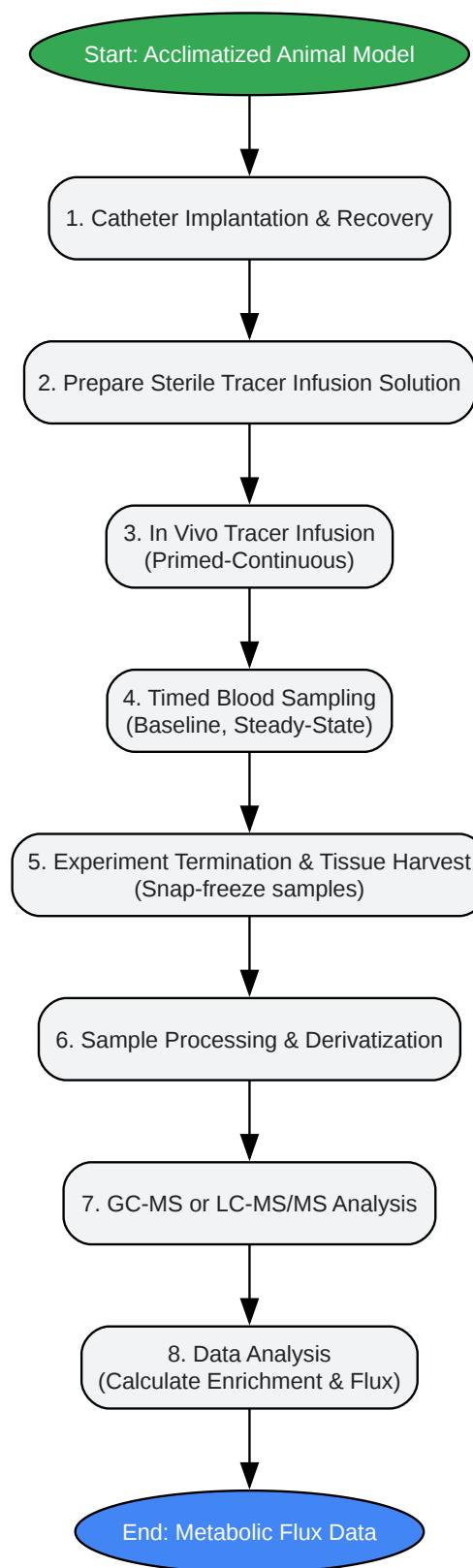
Cat. No.: *B158240*

[Get Quote](#)

## Introduction: Unraveling the Dynamics of a Key Metabolic Player

3-Hydroxybutyrate (3-HB), the most abundant ketone body, has transcended its classical role as a mere alternative fuel during periods of glucose scarcity.[\[1\]](#)[\[2\]](#) It is now recognized as a critical metabolic substrate and a potent signaling molecule, influencing gene expression, inflammation, oxidative stress, and neuronal function.[\[3\]](#)[\[4\]](#)[\[5\]](#) In vivo, 3-HB is primarily produced in the liver from fatty acid oxidation (ketogenesis) and utilized by extrahepatic tissues such as the brain, heart, and skeletal muscle (ketolysis).[\[6\]](#)[\[7\]](#)[\[8\]](#)


Dysregulation of 3-HB metabolism is a hallmark of numerous pathological conditions, including diabetes, cardiovascular diseases, and neurodegenerative disorders.[\[7\]](#)[\[9\]](#)[\[10\]](#) Consequently, the ability to accurately quantify the dynamics of 3-HB production, transport, and utilization in a living system is paramount for both basic research and the development of novel therapeutic strategies.


Stable isotope tracing provides a powerful and safe methodology to elucidate these dynamics in real-time.[\[11\]](#)[\[12\]](#) By introducing a non-radioactive, isotopically labeled version of 3-HB into the system, researchers can track its metabolic fate, calculate its turnover rates, and understand its contribution to the energy economy of various organs. This guide provides the theoretical framework, practical protocols, and analytical strategies required to perform robust in vivo stable isotope tracing of 3-HB metabolism.

# Part I: Theoretical Framework & Experimental Design

## The Metabolic Journey of 3-Hydroxybutyrate

Understanding the core pathways is essential for designing and interpreting tracer experiments. Ketogenesis in the liver and ketolysis in peripheral tissues are the central pillars of 3-HB metabolism. During states of low carbohydrate availability, fatty acid  $\beta$ -oxidation in liver mitochondria generates a surplus of acetyl-CoA, which is channeled into the synthesis of acetoacetate (AcAc) and subsequently reduced to 3-HB.<sup>[1][7][8]</sup> 3-HB is then exported into the circulation and taken up by tissues like the brain, where it is oxidized back to AcAc and then to acetyl-CoA, entering the tricarboxylic acid (TCA) cycle to generate ATP.<sup>[13]</sup>



[Click to download full resolution via product page](#)**Caption:** Standard experimental workflow for in vivo 3-HB stable isotope tracing studies.

## Protocol 1: In Vivo Primed-Continuous Tracer Infusion

**Rationale:** A primed-continuous infusion is the gold standard for rapidly achieving and maintaining a steady-state concentration of the tracer in the plasma. The initial "priming" bolus quickly fills the body's 3-HB pool, while the subsequent continuous infusion replaces the tracer that is being cleared. [14] **Materials:**

- Sterile, isotopically labeled 3-HB (e.g., [ $^{13}\text{C}_4$ ]Sodium D-3-hydroxybutyrate).
- Sterile 0.9% saline.
- Syringe pumps and sterile syringes.
- Animal with surgically implanted venous catheter.

**Procedure:**

- **Tracer Solution Preparation:** Under sterile conditions, dissolve the labeled 3-HB in sterile 0.9% saline to the desired concentration (e.g., 100-200 mM). [14] The final concentration will depend on the target infusion rate and animal model. Ensure the solution is pyrogen-free.
- **Calculate Doses:**
  - **Continuous Infusion Rate (R):** A typical rate for a mouse is 10-30  $\mu\text{mol}/\text{kg}/\text{min}$ . [14] This should be high enough to achieve measurable enrichment but not so high as to perturb the natural metabolic state.
  - **Priming Bolus Dose (B):** The bolus is typically 60-80 times the continuous infusion rate (i.e.,  $B = 60-80 \times R$ ). This is administered over 1-2 minutes.
- **Animal Preparation:** Secure the conscious, freely moving animal in its cage and connect its venous catheter to the syringe pump line.
- **Baseline Sample:** Before starting the infusion ( $t=0$ ), collect a small baseline blood sample ( $\sim 20-50 \mu\text{L}$ ) to measure natural isotopic abundance.
- **Start Infusion:** Administer the priming bolus over 1-2 minutes, then immediately switch to the calculated continuous infusion rate.

- Equilibration: Allow the system to equilibrate for at least 90-120 minutes. [14]7. Steady-State Sampling: Collect 2-3 blood samples at 10-15 minute intervals (e.g., at t=90, 105, 120 min) to confirm that isotopic steady state has been achieved. Plasma enrichment should be stable across these time points.

## Protocol 2: Biological Sample Collection and Processing

Rationale: Proper sample handling is critical to prevent metabolic activity post-collection and to ensure the integrity of the analytes.

Materials:

- Anticoagulant tubes (e.g., EDTA-coated).
- Liquid nitrogen.
- Pre-chilled centrifuge.
- Cryovials for storage at -80°C.

Procedure:

- Blood Collection: Collect blood into anticoagulant tubes. Immediately place on ice.
- Plasma Separation: Centrifuge the blood at 2,000-3,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma) and transfer it to a new cryovial.
- Tissue Harvest: At the end of the infusion, anesthetize the animal and rapidly excise tissues of interest (e.g., brain, heart, liver).
- Metabolic Quenching: Immediately snap-freeze the tissues in liquid nitrogen to halt all enzymatic activity. This is a critical step to preserve the in vivo metabolic state.
- Storage: Store all plasma and tissue samples at -80°C until analysis.

## Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)

**Rationale:** For analysis by Gas Chromatography (GC), small, volatile molecules like 3-HB must be chemically modified (derivatized) to increase their thermal stability and volatility. Creating a tert-butyldimethylsilyl (TBDMS) derivative is a common and robust method. [15][16] **Materials:**

- Plasma samples and tissue homogenates.
- Internal standard (e.g., RS-3-hydroxy-[2,2,3,4,4,4-<sup>2</sup>H<sub>6</sub>]-butyrate). [15]\* Protein precipitation agent (e.g., ice-cold acetone or perchloric acid).
- Derivatizing agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
- Solvent (e.g., Acetonitrile).

**Procedure:**

- Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add the deuterated internal standard. Add 4 volumes of ice-cold acetone, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Drying: Transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen gas.
- Derivatization: Reconstitute the dried extract in 50 µL of acetonitrile and 50 µL of MTBSTFA. Cap the vial tightly.
- Reaction: Heat the mixture at 60-70°C for 30-60 minutes to allow the derivatization reaction to complete.
- Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

## Part III: Analytical Methodology & Data Interpretation

### Mass Spectrometry Analysis

The choice between GC-MS and LC-MS/MS depends on available instrumentation and specific experimental needs.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and reliable method for 3-HB analysis. [15][17] \* Technique: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
  - Data Acquisition: Using Selected Ion Monitoring (SIM), the instrument is set to monitor specific mass-to-charge ( $m/z$ ) fragments characteristic of derivatized 3-HB and its isotopologues. For the TBDMS derivative, key fragments are monitored to quantify both unlabeled and  $^{13}\text{C}$ -labeled species. [15] \* Caveat: It is crucial to achieve good chromatographic separation from isomers like 3-hydroxyisobutyrate, a valine metabolite, which can interfere with accurate measurement if not resolved. [15][17][18]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity and often requires less sample preparation. [19][20] \* Technique: The sample (often just a protein-precipitated extract) is injected into the LC system. After separation on the column, the eluent is ionized (typically by electrospray ionization), and the mass spectrometer selects the parent ion of 3-HB. This ion is fragmented, and specific daughter ions are monitored for quantification (Selected Reaction Monitoring - SRM).
  - Advantages: The specificity of monitoring a specific parent-to-daughter ion transition minimizes interferences, making it a highly robust method. [21][22][23][24]

## Data Analysis and Kinetic Calculations

- Calculate Isotopic Enrichment: From the MS data, determine the ratio of the labeled (tracer) to unlabeled (endogenous) 3-HB. This is typically expressed as Molar Percent Enrichment (MPE).
  - $\text{MPE} = [\text{Area\_labeled} / (\text{Area\_labeled} + \text{Area\_unlabeled})] * 100$
  - This calculation must be corrected for the natural abundance of heavy isotopes in the unlabeled molecule.
- Confirm Steady State: Plot the MPE values from the timed blood samples (e.g., 90, 105, 120 min). The values should be stable with minimal variation, confirming metabolic steady state.

- Calculate Rate of Appearance (Ra): Apply the steady-state equation:
  - $Ra = \text{Infusion Rate (IR)} / \text{MPE}_{\text{plasma}}$
  - Example: If IR = 20  $\mu\text{mol/kg/min}$  and the steady-state MPE is 0.10 (i.e., 10%), then:
    - $Ra = 20 / 0.10 = 200 \mu\text{mol/kg/min}$ .
  - At steady state,  $Ra = Rd$ , so the whole-body turnover rate of 3-HB is 200  $\mu\text{mol/kg/min}$ .
- Advanced Analysis - Metabolic Flux: To determine the fate of the 3-HB, analyze tissues for the incorporation of the stable isotope label into downstream metabolites. For example, using a  $[\text{U-}^{13}\text{C}_4]3\text{-HB}$  tracer, the appearance of  $^{13}\text{C}$  in TCA cycle intermediates like glutamate or aspartate in the brain or heart provides a direct measure of tissue-specific 3-HB oxidation. [\[25\]](#)[\[14\]](#)[\[26\]](#)This requires more complex modeling but yields invaluable organ-specific metabolic data.

## Troubleshooting & Best Practices

| Problem                                 | Potential Cause(s)                                                                                              | Recommended Solution(s)                                                                                                                                                                    |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Failure to Reach Isotopic Steady State  | Incorrect priming bolus dose; Fluctuating infusion rate; Animal is stressed or not in a stable metabolic state. | Verify pump calibration and calculations. Ensure the bolus-to-infusion ratio is appropriate (60-80x). Allow for proper animal acclimatization.                                             |
| High Inter-animal Variability           | Inconsistent physiological state (fasting duration, stress); Surgical complications; Inaccurate infusion rates. | Standardize all pre-experimental procedures meticulously. Ensure complete recovery from surgery. Use high-precision syringe pumps.                                                         |
| Poor Chromatographic Peak Shape (GC-MS) | Incomplete derivatization; Active sites in the GC inlet or column; Sample overload.                             | Optimize derivatization time and temperature. Use a fresh GC inlet liner and trim the column. Dilute the sample if necessary.                                                              |
| Interference from Isomeric Compounds    | Co-elution of 3-HB with other hydroxybutyrates (e.g., 3-hydroxyisobutyrate). [15][18]                           | Optimize the GC temperature gradient to improve chromatographic resolution. If using LC-MS/MS, ensure the chromatographic method separates isomers or use highly specific SRM transitions. |
| Low Signal/Poor Sensitivity             | Inefficient extraction or derivatization; Sample degradation; Instrument sensitivity issue.                     | Validate extraction and derivatization efficiency with standards. Ensure samples were properly stored at -80°C. Perform instrument tuning and calibration.                                 |

## Conclusion and Future Outlook

Stable isotope tracing is an indispensable tool for quantifying the *in vivo* kinetics of 3-hydroxybutyrate. The methodologies described herein, from experimental design to mass

spectrometric analysis, provide a robust framework for researchers to investigate the role of 3-HB in health and disease. By accurately measuring the rates of production and disposal, and by tracing the journey of its carbon atoms through metabolic networks, scientists can gain unprecedented insights into energy metabolism. These techniques are crucial for evaluating the efficacy of ketogenic therapies, identifying new drug targets for metabolic diseases, and ultimately understanding the profound impact of this small molecule on overall physiology.

## References

- Des Rosiers, C., et al. (1990). Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry. *Analytical Biochemistry*. [\[Link\]](#)
- Góral ska, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. *Molecules*. [\[Link\]](#)
- Pan, J. W., et al. (2002). [2,4-13C2]- $\beta$ -Hydroxybutyrate Metabolism in Human Brain. *Journal of Cerebral Blood Flow & Metabolism*. [\[Link\]](#)
- Cunnane, S. C., et al. (1993). Cerebral metabolism of [1,2-13C2]glucose and [U-13C4]3-hydroxybutyrate in rat brain as detected by 13C NMR spectroscopy. *NMR in Biomedicine*. [\[Link\]](#)
- Al-Zain, R., et al. (2021). On the nutritional and therapeutic effects of ketone body d- $\beta$ -hydroxybutyrate. *Applied Microbiology and Biotechnology*. [\[Link\]](#)
- Kolb, H., et al. (2021). Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations.
- Góral ska, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.
- Góral ska, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.
- Deja, S., et al. (2021). Probing ketogenesis using stable isotope tracers and metabolic flux analysis.
- Avogaro, A., & Bier, D. M. (1989). Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects. *Journal of Lipid Research*. [\[Link\]](#)
- Morris, A. A. M., et al. (2020).  $\beta$ -Hydroxybutyrate in the Brain: One Molecule, Multiple Mechanisms. *Journal of Neurochemistry*. [\[Link\]](#)
- Cotter, D. G., et al. (2014). Ketone body metabolism and cardiovascular disease.
- Nho, K., et al. (2019). Ketone body metabolism and cardiometabolic implications for cognitive health. *Adipocyte*. [\[Link\]](#)

- Laffel, L. (1999). Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes. *Diabetes/Metabolism Research and Reviews*. [\[Link\]](#)
- Deja, S., et al. (2021).
- Balasse, E. O., et al. (1986). Determination of human ketone body kinetics using stable-isotope labelled tracers. *Diabetologia*. [\[Link\]](#)
- Chen, Y., et al. (2024). Ketone Body Induction: Insights into Metabolic Disease Management. *International Journal of Molecular Sciences*. [\[Link\]](#)
- D'Agostino, D. P., et al. (2023). Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS.
- Avogaro, A., & Bier, D. M. (1989). Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: Comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects.
- goBHB. (n.d.). Beta Hydroxybutyrate (goBHB) and Brain Function: A Review of the Benefits on Cognition, Memory, Focus, and Brain Reaction Time. *Ketone Labs*. [\[Link\]](#)
- D'Agostino, D. P., et al. (2023). Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. *The AAPS Journal*. [\[Link\]](#)
- Takahashi, S., et al. (2022). Ketone body 3-hydroxybutyrate enhances adipocyte function.
- Holstein, D. M., et al. (2025).  $\beta$ -Hydroxybutyrate enhances brain metabolism in normoglycemia and hyperglycemia, providing cerebroprotection in a mouse stroke model. *bioRxiv*. [\[Link\]](#)
- Kasai, T., et al. (2016). Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC-ESI-MS/MS. *Analytical and Bioanalytical Chemistry*. [\[Link\]](#)
- Pan, J. W., et al. (2002). [2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain. *Journal of Cerebral Blood Flow & Metabolism*. [\[Link\]](#)
- Goral, J., et al. (2021). Metabolism of 3-hydroxybutyrate in living organisms.
- Al-Zain, R., et al. (2020). A Focused Review of the Role of Ketone Bodies in Health and Disease.
- Góralska, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. *Molecules*. [\[Link\]](#)
- De Feyter, H. M., et al. (2023). In Vivo Assessment of  $\beta$ -hydroxybutyrate Metabolism in Mouse Brain Using Deuterium (2H) Magnetic Resonance Spectroscopy. *bioRxiv*. [\[Link\]](#)
- Wang, C., et al. (2017).
- Pawlosky, R. J., et al. (2023).  $\beta$ -hydroxybutyrate is a metabolic regulator of proteostasis in the aged and Alzheimer disease brain. *bioRxiv*. [\[Link\]](#)

- Deja, S., et al. (2021). Measurement of ketone enrichment using LC-MS/MS and flux analysis using single.
- Bradshaw, P. C. (2021). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. *Metabolites*. [Link]
- Reitz, C., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. *Clinica Chimica Acta*. [Link]
- ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento. [Link]
- Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. *PNAS*. [Link]
- Wolfe, R. R. (1997). Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level. *Proceedings of the Nutrition Society*. [Link]
- Bederman, I., et al. (2018). Isotopomer analysis of 3-hydroxybutyrate by liquid chromatography tandem mass spectrometry to determine ketogenic flux. *The FASEB Journal*. [Link]
- Elberson, M. A., et al. (2001). Analysis of poly-beta-hydroxybutyrate in environmental samples by GC-MS/MS. *Journal of Microbiological Methods*. [Link]
- Le, L., et al. (2001). GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine. *Journal of Analytical Toxicology*. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone body 3-hydroxybutyrate enhances adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ketone Body Induction: Insights into Metabolic Disease Management | MDPI [mdpi.com]
- 11. prosciento.com [prosciento.com]
- 12. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 13. In Vivo Assessment of  $\beta$ -hydroxybutyrate Metabolism in Mouse Brain Using Deuterium (2H) Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [2,4-13C2]- $\beta$ -Hydroxybutyrate Metabolism in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of poly-beta-hydroxybutyrate in environmental samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]

- 24. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 25. Cerebral metabolism of [1,2-13C2]glucose and [U-13C4]3-hydroxybutyrate in rat brain as detected by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocols: Stable Isotope Tracing of 3-Hydroxybutyrate Metabolism In Vivo]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158240#stable-isotope-tracing-of-3-hydroxybutyric-acid-metabolism-in-vivo]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)